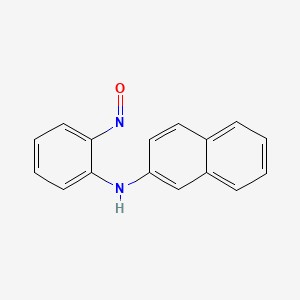

N-(2-Nitrosophenyl)naphthalen-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

144441-83-8 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-(2-nitrosophenyl)naphthalen-2-amine |

InChI |

InChI=1S/C16H12N2O/c19-18-16-8-4-3-7-15(16)17-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |

InChI Key |

AXROFWAPSYXWHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC=C3N=O |

Origin of Product |

United States |

Synthetic Routes and Methodologies for N 2 Nitrosophenyl Naphthalen 2 Amine

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule by forming the key C-N or N-N bonds in the final steps of the synthetic sequence. These approaches are often designed for efficiency and atom economy.

Amination Reactions of Substituted Naphthalenes with Nitrosoarenes

A plausible direct route to N-(2-Nitrosophenyl)naphthalen-2-amine involves the amination of a suitably substituted naphthalene (B1677914) with a nitrosoarene. This approach, specifically an oxidative nucleophilic aromatic substitution of hydrogen (ONSH), allows for the formation of a C-N bond between an aniline (B41778) derivative and a nitro(hetero)arene in the presence of a base and an oxidant, often air. chemrxiv.orgnih.gov While this has been demonstrated for nitroarenes, a similar strategy could be envisioned for nitrosoarenes.

In a hypothetical reaction, 2-naphthylamine (B18577) could react with nitrosobenzene (B162901) in the presence of a strong base to facilitate the coupling. The reaction would likely proceed through a pathway where the base deprotonates the amine, and the resulting nucleophile attacks the nitroso-substituted aromatic ring.

Hypothetical Reaction Scheme:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 2-Naphthylamine | Nitrosobenzene | Base (e.g., t-BuOK), Oxidant | This compound |

This table is based on a hypothetical adaptation of the ONSH reaction to nitrosoarenes.

Nitrosation Reactions of N-Phenylnaphthalen-2-amines

The nitrosation of secondary aryl amines is a well-established reaction that yields N-nitrosamine derivatives. libretexts.org This method could be applied to the synthesis of this compound by treating the precursor N-phenylnaphthalen-2-amine with a nitrosating agent. N-phenylnaphthalen-2-amine is a known compound, also referred to as N-(2-Naphthyl)aniline. nih.gov

The reaction is typically carried out in a cold acidic solution of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org The electrophilic nitrosonium cation (NO⁺) generated in the acidic medium would then be attacked by the secondary amine nitrogen of N-phenylnaphthalen-2-amine.

General Reaction for Nitrosation of a Secondary Aryl Amine:

| Starting Material | Reagent | Conditions | Product Type |

| Secondary Aryl Amine | Nitrous Acid (HNO₂) | Cold, Acidic | N-Nitrosamine |

This table outlines the general conditions for the nitrosation of secondary aryl amines. libretexts.org

It is important to note that the reaction of amines with gaseous nitrogen dioxide can also lead to nitrosation, alongside nitration products. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer an efficient approach to complex molecules. nih.gov While no specific MCR for the synthesis of this compound has been reported, one could conceptualize a strategy based on known MCRs.

For instance, a reaction involving 2-naphthylamine, a nitroso-functionalized aryl boronic acid, and a third component in a Petasis-type reaction could potentially lead to the desired product. nih.gov Another possibility could be an isocyanide-based MCR, which is known for its versatility in generating a wide range of molecular scaffolds. nih.gov The development of such a novel MCR would require significant experimental investigation to identify suitable components and reaction conditions.

Indirect Synthesis via Precursors and Post-Synthetic Modification

Indirect synthetic routes involve the initial preparation of a precursor molecule that already contains the core N-phenylnaphthalen-2-amine skeleton, followed by the introduction or modification of the nitroso group.

Reduction of Nitro Precursors to Nitroso Compounds

A common and practical approach to synthesizing nitroso compounds is the selective reduction of the corresponding nitro precursors. In this case, the precursor would be N-(2-nitrophenyl)naphthalen-2-amine, a known chemical entity. epa.gov

Various reagents and methods are available for the reduction of nitroarenes. organic-chemistry.org The challenge lies in achieving a partial reduction to the nitroso stage without proceeding to the hydroxylamine (B1172632) or amine. Specific reducing agents or controlled reaction conditions are necessary for this transformation.

Selected Methods for Nitroarene Reduction:

| Reducing Agent/System | Substrate Scope | Key Features |

| KBH₄ and I₂ | Wide range of nitroarenes | In situ generation of BI₃ as the active reductant. organic-chemistry.org |

| Formic acid with an iron-based catalyst | Broad, good functional group tolerance | Mild, base-free transfer hydrogenation. organic-chemistry.org |

| Photoinduced reduction with methylhydrazine | Broad, excellent functional group tolerance | Catalyst- and additive-free, uses light. organic-chemistry.org |

This table summarizes various methods for the reduction of nitroarenes, which could be adapted for the selective reduction to a nitroso compound.

Functional Group Interconversions on Naphthalene-Based Systems

Functional group interconversions provide another avenue for the synthesis of this compound from a range of naphthalene-based starting materials. vanderbilt.edu This could involve, for example, the synthesis of a precursor with a different functional group on the phenyl ring, which is then converted to a nitroso group.

One hypothetical route could start with the synthesis of 2-amino-N-phenylnaphthalen-2-amine, where the amino group on the phenyl ring is then oxidized to a nitroso group. Alternatively, a precursor with a halogen at the 2-position of the phenyl ring could undergo a substitution reaction with a nitroso-containing nucleophile, although this is a less common transformation.

Catalytic Approaches in this compound Synthesis

The introduction of a nitroso group onto the nitrogen atom of a secondary aromatic amine is a reaction that can be significantly influenced by the presence of a catalyst. Catalytic methods offer pathways to enhance reaction rates and potentially improve yields and selectivity, which are crucial in the synthesis of complex molecules like this compound. These approaches can be broadly categorized into homogeneous and heterogeneous catalysis.

Role of Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a significant role in many organic transformations, including N-nitrosation reactions. In the context of synthesizing this compound, a homogeneous catalyst would be dissolved in the reaction solvent along with the precursor, N-(2-nitrophenyl)naphthalen-2-amine, and the nitrosating agent.

Research on analogous compounds, such as the synthesis of N-nitrosodiphenylamine, has demonstrated the use of transition metal complexes as homogeneous catalysts. For instance, iron(II) pentacyano complexes have been patented for the nitrosation of diphenylamine (B1679370) using gaseous nitric oxide. google.com The catalyst, being in the same phase, can interact effectively with the reactants, facilitating the transfer of the nitroso group. A proposed mechanism involves the coordination of the nitrosating agent to the metal center, which then activates it for the electrophilic attack on the amine nitrogen.

A practical and efficient method for the N-nitrosation of secondary amines utilizes a [NO+·Crown·H(NO3)2-] complex, which is soluble in dichloromethane, acting as a homogeneous source of the nitrosonium ion (NO+) under mild conditions. organic-chemistry.org This approach highlights the use of well-defined, soluble reagents to achieve controlled nitrosation. While not explicitly tested on N-(2-nitrophenyl)naphthalen-2-amine, such systems represent a viable strategy for its synthesis.

Heterogeneous Catalysis and Green Chemistry Considerations

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers significant advantages from a green chemistry perspective. ccsnorway.com These benefits include easier separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling, reducing waste and cost. nih.govyoutube.com

For the synthesis of this compound, a heterogeneous catalyst could consist of a metal or metal oxide supported on an inert material like carbon, silica, or alumina. While specific examples for this exact transformation are scarce, the principles of heterogeneous catalysis in related amine syntheses are well-established. For instance, the reduction of nitroarenes to amines, a potential step in preparing the precursor, is often carried out using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). nih.gov

The application of heterogeneous catalysts to the N-nitrosation step itself is an area of ongoing research. The development of solid acid catalysts or supported metal catalysts that can efficiently promote nitrosation would align with the principles of green chemistry by minimizing the use of corrosive and hazardous liquid acids that are traditionally employed. ccsnorway.com Heterogeneous reactions of amines with nitrous acid on indoor surfaces have been observed, suggesting that surface-catalyzed nitrosation is a feasible process. acs.org

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of reaction parameters. The yield and purity of the final product are profoundly influenced by the choice of solvent, temperature, and pressure.

Solvent Effects and Reaction Kinetics

The solvent plays a critical role in N-nitrosation reactions, affecting both the solubility of reactants and the kinetics of the reaction. The rate of nitrosation can vary significantly with the polarity and composition of the solvent system.

Studies on the nitrosation of other secondary amines have shown that organic solvents can significantly accelerate the reaction compared to aqueous systems. jst.go.jp This is often attributed to the suppression of the ionization of nitrous acid in less polar environments, thereby increasing the concentration of the active nitrosating species. jst.go.jp For the synthesis of this compound, a non-aqueous solvent would likely be preferred to dissolve the aromatic precursor and facilitate the reaction. Dichloromethane is a common solvent for such reactions, as it can dissolve a wide range of organic compounds and is relatively inert under nitrosating conditions. organic-chemistry.org

The kinetics of nitrosation are often complex and can change with the solvent composition. For example, in tetrahydrofuran-water mixtures, the reaction mechanism for the nitrosation of ureas can shift as the proportion of the organic solvent increases. rsc.org The reaction rate is also highly dependent on the pH of the medium when conducted in aqueous or partially aqueous systems, with an optimal pH typically between 2.5 and 3.4 for secondary amines. freethinktech.com

Table 1: General Solvent Effects on N-Nitrosation Reactions

| Solvent System | General Observation on Reaction Rate | Plausible Reason |

| Water (acidic) | Baseline rate, highly pH-dependent. | Formation of nitrous acid and nitrosonium ion is pH-dependent. wikipedia.org |

| Organic Solvents (e.g., Dichloromethane, Benzene) | Generally faster than in aqueous buffer at the same pH. | Suppression of nitrous acid ionization, increasing the concentration of the active nitrosating agent. jst.go.jp |

| Alcohol-Water Mixtures | Can be effective, but alcohol may react with the nitrosating agent. | Balance between reactant solubility and potential side reactions. jst.go.jp |

| Acetonitrile-Water Mixtures | Accelerated formation of nitrosamines. | Increased concentration of nitrous acid. jst.go.jp |

| Dimethyl Sulfoxide (DMSO)-Water Mixtures | Can inhibit the reaction rate up to a certain concentration. | Complex solvent-reactant interactions affecting the reaction mechanism. rsc.org |

This table is generated based on general findings for N-nitrosation reactions and should be considered as a guideline for the synthesis of this compound.

Temperature and Pressure Parameters

Temperature is a critical parameter in controlling the rate and selectivity of chemical reactions. For N-nitrosation, the reaction is often carried out at or below room temperature to control the exothermicity and prevent the decomposition of the product or the nitrosating agent. google.com In some patented procedures for analogous compounds, temperatures are maintained at a specific level, for instance, between 30-35°C, to ensure a good yield. epo.org

Higher temperatures can accelerate the reaction but may also lead to undesirable side reactions or degradation, particularly for thermally sensitive compounds like nitrosamines. ccsnorway.comosha.gov The stability of the N-nitroso bond can be a concern at elevated temperatures.

Pressure is typically not a primary parameter for optimization in standard laboratory-scale nitrosation reactions carried out in the liquid phase with common nitrosating agents like sodium nitrite and acid. However, when using gaseous reactants like nitric oxide, the pressure of the gas becomes a crucial factor influencing the reaction rate. In a patented synthesis of N-nitrosodiphenylamine, the process is carried out by passing gaseous nitric oxide through the reaction mixture at atmospheric pressure. google.com The rate of gas flow, rather than high pressure, is the controlled parameter. google.com

Table 2: Typical Temperature and Pressure Parameters in Analogous N-Nitrosation Reactions

| Parameter | Typical Range/Condition | Rationale/Effect on Reaction |

| Temperature | 0°C to Room Temperature (e.g., 25-35°C) | To control reaction rate, minimize side reactions, and prevent degradation of the product and nitrosating agent. google.comnih.gov |

| Elevated Temperatures (e.g., up to 80°C) | May be required for less reactive substrates but increases the risk of decomposition. acs.org | |

| Pressure | Atmospheric Pressure | Sufficient for most liquid-phase nitrosations. |

| Controlled Gas Flow (for gaseous reactants) | When using reactants like nitric oxide, the flow rate determines the availability of the nitrosating agent. google.com |

This table provides a general overview based on analogous reactions and would need to be empirically determined for the specific synthesis of this compound.

Advanced Structural Characterization of N 2 Nitrosophenyl Naphthalen 2 Amine

Spectroscopic Analysis

Spectroscopic methods are indispensable tools in the structural analysis of organic compounds. For N-(2-Nitrosophenyl)naphthalen-2-amine, a combination of Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy provides a wealth of information about its constituent parts and their arrangement.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, with specific functional groups absorbing infrared radiation or scattering Raman light at characteristic frequencies. This allows for the identification of the key structural motifs within this compound.

The nitroso (N=O) group is a critical functionality in this compound, and its stretching vibration provides a key diagnostic peak in the IR spectrum. Aromatic nitroso compounds typically exhibit an N=O stretching absorption in the range of 1511-1495 cm⁻¹. updatepublishing.com For non-associated nitrosamines, this band is often observed between 1486 and 1408 cm⁻¹. pw.edu.pl In the case of this compound, the N=O stretch is expected within these regions, and its precise position can be influenced by the electronic effects of the phenyl and naphthyl substituents. Another band, often broad and strong, corresponding to associated nitrosamines, can appear between 1346–1265 cm⁻¹. pw.edu.pl

The N-N stretching vibration of the N-N=O group in nitrosamines typically appears as a strong band in the range of 1106 to 1052 cm⁻¹. pw.edu.pl

Table 1: Expected Vibrational Frequencies for the Nitroso Group

| Vibration | Typical Wavenumber Range (cm⁻¹) | Expected for this compound |

| N=O Stretch (Aromatic Nitroso) | 1511-1495 updatepublishing.com | Present |

| N=O Stretch (Non-associated) | 1486-1408 pw.edu.pl | Present |

| N=O Stretch (Associated) | 1346-1265 pw.edu.pl | Possible |

| N-N Stretch | 1106-1052 pw.edu.pl | Present |

This table is based on data for related nitroso compounds.

The infrared spectrum of this compound is also characterized by vibrations arising from its two aromatic systems: the phenyl and the naphthalene (B1677914) rings. The C-H stretching vibrations of the aromatic rings are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

The secondary amine (N-H) group is another important feature. A secondary amine typically shows a single, weak N-H stretching band in the 3350-3310 cm⁻¹ region. The N-H bending vibration for secondary amines is often weak or absent in the 1650-1580 cm⁻¹ region. A strong, broad band due to N-H wagging can be observed between 910-665 cm⁻¹. acs.org

The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. acs.org The presence of both the phenyl and naphthyl groups attached to the nitrogen atom will influence the exact position of this band.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule, including the chemical environment, connectivity, and spatial relationships of the atoms.

The ¹H NMR spectrum of this compound is expected to show a complex set of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the 2-nitrosophenyl group and the naphthalen-2-amine moiety will exhibit distinct chemical shifts and coupling patterns due to their different electronic environments and their proximity to the electron-withdrawing nitroso group and the amine linkage.

The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | Variable (Broad Singlet) | s |

| Aromatic Protons (Phenyl & Naphthyl) | 7.0 - 8.5 | m |

This table provides a general prediction based on related structures.

The ¹³C NMR spectrum will provide further confirmation of the structure by revealing the number of unique carbon environments. The spectrum is expected to show 16 distinct signals for the 16 carbon atoms in the molecule, assuming no accidental equivalence.

The carbons of the aromatic rings will resonate in the downfield region, typically between 110 and 150 ppm. The carbon atom attached to the electron-withdrawing nitroso group (C-NO) is expected to be significantly deshielded and appear at a lower field. Similarly, the carbons directly bonded to the nitrogen atom (C-N) will also be shifted downfield. For instance, in N-(2-naphthyl)aniline, the carbon signals are observed in the aromatic region. chemicalbook.com In related 2-n-alkylamino-naphthalene-1,4-diones, the carbon chemical shifts have been extensively studied, providing a basis for predicting the shifts in the naphthalene portion of the target molecule. nih.govnih.gov

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 110 - 135 |

| Aromatic C-N | 135 - 150 |

| Aromatic C-NO | Downfield shift expected |

| Quaternary Aromatic Carbons | 120 - 150 |

This table provides a general prediction based on related structures.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like this compound. nih.gov By spreading spectral information across two frequency dimensions, 2D NMR resolves overlapping signals and reveals correlations between nuclei, which is critical for piecing together the molecular framework.

Correlation Spectroscopy (COSY): A homonuclear COSY (¹H-¹H) experiment would be the first step to identify protons that are spin-spin coupled, typically those on adjacent carbons. This would allow for the mapping of the distinct proton networks within the naphthalen-2-amine and the 2-nitrosophenyl rings separately. For instance, correlations would be expected between H-3'/H-4' and between the protons of the four-spin system on the nitrosophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment, often referred to by its earlier name, HMQC, correlates protons with their directly attached carbon atoms (¹J-coupling). researchgate.netlibretexts.org Each proton signal in the ¹H NMR spectrum would be linked to a corresponding carbon signal in the ¹³C spectrum, enabling the definitive assignment of all protonated carbons in both aromatic rings.

Table 1: Expected Key HMBC Correlations for Structural Confirmation

| Interacting Nuclei (Proton → Carbon) | Number of Bonds | Structural Information Confirmed |

| N-H → C -2 (Naphthyl) | 2 | Confirms the point of attachment of the amine to the naphthalene ring. |

| N-H → C -1' (Phenyl) | 2 | Confirms the point of attachment of the amine to the phenyl ring. |

| H -3 (Naphthyl) → C -1 (Naphthyl) | 2 | Confirms intra-ring connectivity. |

| H -3 (Naphthyl) → C -1' (Phenyl) | 4 | Provides long-range evidence of the C-N-C' linkage. |

| H -3' (Phenyl) → C -1' (Phenyl) | 2 | Confirms intra-ring connectivity. |

| H -3' (Phenyl) → C -2 (Naphthyl) | 4 | Provides long-range evidence of the C-N-C' linkage. |

This table presents hypothetical correlations based on established HMBC principles.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides critical insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. For this compound, the spectrum is expected to be a composite of contributions from its constituent aromatic and functional groups.

Chromophoric Contributions of Nitroso and Naphthalene Moieties

The UV-Visible absorption spectrum of this compound is predicted to display several distinct bands arising from its different chromophores.

Naphthalene Moiety: The naphthalen-2-amine portion of the molecule is expected to produce strong absorptions in the UV region. These correspond to π → π* transitions within the aromatic system. Based on data for 2-naphthylamine (B18577), characteristic absorption bands would appear at various wavelengths in the UV spectrum. nist.gov

Nitrosophenyl Moiety: The nitroso group (-N=O) is a well-known chromophore. It typically gives rise to a weak absorption band in the long-wavelength visible region (e.g., ~700 nm) due to an n → π* transition of the non-bonding electrons on the nitrogen and oxygen atoms. This transition is formally forbidden and thus has a low molar extinction coefficient (ε). Additionally, the nitrosophenyl ring will contribute its own π → π* transitions, likely overlapping with those from the naphthalene moiety.

Solvent-Dependent Spectroscopic Behavior

The position and intensity of absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For this compound, distinct solvent effects are anticipated for its different electronic transitions.

n → π Transition:* The n → π* transition of the nitroso group is expected to exhibit a hypsochromic (or blue) shift as the solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for excitation.

π → π Transitions:* The π → π* transitions of the aromatic rings are expected to show a bathochromic (or red) shift with increasing solvent polarity. This occurs because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Intramolecular Charge Transfer (ICT) Phenomena

The molecular structure of this compound, featuring an electron-donating naphthalen-2-amine group and an electron-withdrawing nitrosophenyl group, is conducive to Intramolecular Charge Transfer (ICT). researchgate.net Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily located on the donor (naphthalen-2-amine), to the lowest unoccupied molecular orbital (LUMO), centered on the acceptor (nitrosophenyl). bldpharm.commdpi.com

This ICT process would likely result in a highly polar excited state, giving rise to distinct spectroscopic features:

Dual Fluorescence: In certain solvents, the molecule might exhibit dual fluorescence: a normal emission from the locally excited (LE) state at a shorter wavelength and a distinct, red-shifted emission from the ICT state.

Large Stokes Shift: The emission from the ICT state would have a significantly longer wavelength than the absorption maximum, resulting in a large Stokes shift.

Solvatochromic Fluorescence: The ICT emission band is expected to be extremely sensitive to solvent polarity. A dramatic bathochromic (red) shift of the fluorescence maximum would be observed with increasing solvent polarity, as more polar solvents preferentially stabilize the highly polar ICT excited state. mdpi.com

Table 2: Expected Electronic Absorption and Emission Characteristics

| Spectroscopic Feature | Expected Wavelength Range | Origin | Expected Solvent Effect (Increasing Polarity) |

| Absorption | |||

| π → π | 250-350 nm | Naphthalene & Phenyl Rings | Bathochromic Shift (Red Shift) |

| n → π | > 400 nm (Visible) | Nitroso (-N=O) Group | Hypsochromic Shift (Blue Shift) |

| Emission | |||

| ICT Fluorescence | > 450 nm | Intramolecular Charge Transfer (Donor → Acceptor) | Strong Bathochromic Shift (Red Shift) |

This table presents hypothetical data based on the principles of electronic spectroscopy and studies of analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

General fragmentation patterns for N-nitrosamines often involve the loss of the nitroso group (•NO) or related fragments. nih.gov For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺•) corresponding to its molecular weight. A common and diagnostic fragmentation pathway would be the cleavage of the N-N bond, leading to the loss of a neutral nitroso radical (•NO, mass 30 Da). Other fragmentations, such as α-cleavage around the amine nitrogen, could also occur, leading to ions representing the phenyl or naphthyl portions of the molecule. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While low-resolution MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the unique elemental composition of an ion. chemicalbook.com For this compound, HRMS is essential to confirm its molecular formula.

The calculated monoisotopic mass for the molecular formula C₁₆H₁₂N₂O is 248.094963 Da. An HRMS measurement yielding a mass value within a narrow tolerance (e.g., ± 5 ppm) of this calculated value would provide unequivocal confirmation of the compound's elemental formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion / Fragment | Molecular Formula | Calculated Monoisotopic Mass (Da) | Information Obtained |

| [M]⁺• | C₁₆H₁₂N₂O | 248.09496 | Confirms elemental composition of the parent molecule. |

| [M - NO]⁺ | C₁₆H₁₂N | 218.09697 | Confirms the presence of a nitroso group via its characteristic loss. |

This table presents calculated mass values for expected ions.

Fragmentation Pathways and Structural Confirmation

Mass spectrometry provides a powerful tool for the structural elucidation of this compound. The fragmentation patterns observed in mass spectra are crucial for confirming the molecular structure. While specific fragmentation data for this compound is not extensively detailed in the available literature, general principles for nitrosamines and aromatic amines allow for the prediction of its primary fragmentation pathways under electron impact (EI) or electrospray ionization (ESI). nih.govnih.gov

Protonated nitrosamine (B1359907) compounds typically yield diagnostic fragment ions upon tandem mass spectrometry (MS/MS). nih.gov For this compound (molecular weight: 264.28 g/mol ), the following pathways are anticipated: epa.gov

Loss of the Nitroso Radical (•NO): A common primary fragmentation for nitrosamines involves the cleavage of the N-N bond, resulting in the loss of a 30 Da neutral fragment corresponding to the nitroso radical (•NO). nih.gov This would produce a prominent ion at m/z 234.

Loss of Hydroxyl Radical (•OH): Aliphatic nitrosamines are often characterized by the loss of a hydroxyl radical (•OH, 17 Da), which is believed to result in a cyclic ion. nih.gov While less common for aromatic nitrosamines, its potential occurrence cannot be entirely ruled out.

Aromatic Moiety Fragmentation: Given the presence of two distinct aromatic systems (phenyl and naphthalene), fragmentation will likely yield ions corresponding to these stable moieties. nih.gov Cleavage of the C-N bond between the phenyl ring and the amine nitrogen could lead to fragments representing the nitrosophenyl group and the naphthylamine group.

Loss of Water (H₂O): Some fragmentation pathways for protonated nitrosamines proceed via the loss of a water molecule (18 Da). nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Parent Ion (m/z) | Fragment Lost | Mass Loss (Da) | Resulting Fragment Ion (m/z) | Proposed Fragmentation Pathway |

|---|---|---|---|---|

| 264 | •NO | 30 | 234 | Loss of nitroso radical nih.gov |

| 264 | C₆H₄NO• | 106 | 158 | Cleavage yielding naphthylamine-related ion |

| 264 | C₁₀H₇• | 127 | 137 | Cleavage yielding nitrosophenylamine-related ion |

These predicted pathways, based on established fragmentation behaviors of similar compounds, provide a framework for the structural confirmation of this compound using mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers

Tandem mass spectrometry (MS/MS) is an indispensable technique for distinguishing between isomers, which have the same molecular weight but different structural arrangements. For this compound, MS/MS can effectively differentiate it from its positional isomers, such as N-(4-Nitrophenyl)naphthalen-2-amine.

The process involves selecting the parent molecular ion (m/z 264) after initial ionization and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation patterns will differ based on the position of the nitroso (or a nitro group in an isomer like N-(4-nitrophenyl)naphthalen-2-amine) on the phenyl ring. nih.gov

For instance, the ortho position of the nitroso group in this compound allows for potential intramolecular interactions or rearrangements during fragmentation that are not possible for the para-substituted isomer. This can lead to unique fragment ions or different relative abundances of common fragments, creating a distinct MS/MS fingerprint for each isomer. Gas chromatography coupled with MS/MS (GC-MS/MS) offers a highly specific and sensitive method for the quantification and differentiation of such isomers. nih.gov

X-ray Crystallography

While specific experimental X-ray crystallography data for this compound is not available in the reviewed literature, the technique remains the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. Analysis of related molecular structures provides insight into the data that would be obtained. nih.govresearchgate.net

Determination of Molecular Conformation and Torsion Angles

A single-crystal X-ray diffraction study would unambiguously determine the molecular conformation of this compound. Key parameters that would be elucidated include:

Torsion (Dihedral) Angles: The analysis would reveal the torsion angles defining the spatial relationship between the phenyl and naphthalene ring systems. For example, in the related compound N-(2-methylphenyl)-2-nitrobenzenesulfonamide, the dihedral angle between its two benzene (B151609) rings is 53.44 (14)°. nih.gov Similar analysis for this compound would quantify the twist at the C-N-C bridge.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity and geometry of the molecule.

Planarity: The planarity of the naphthalene and phenyl rings would be assessed.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

X-ray crystallography reveals how individual molecules pack together to form a crystal lattice. This packing is governed by various intermolecular interactions. researchgate.netmdpi.com For this compound, the analysis would focus on:

Hydrogen Bonding: The amine hydrogen (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitroso group can act as acceptors. researchgate.net These N-H···O interactions can link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the crystal's stability and physical properties. mdpi.comnih.gov

π–π Stacking: The aromatic naphthalene and phenyl rings can engage in π–π stacking interactions, where the electron clouds of adjacent rings align. These interactions are crucial in the packing of many aromatic compounds.

Analysis of the crystal structure would allow for the visualization and quantification of these interactions, explaining the supramolecular organization of the compound. mdpi.com

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement. These different forms, or polymorphs, can arise from variations in molecular conformation or intermolecular interactions, such as hydrogen bonding patterns or changes in torsional angles. researchgate.net

While no polymorphism studies for this compound have been reported, this phenomenon is common for organic molecules. Different polymorphs of a compound can exhibit different physical properties, including melting point, solubility, and stability. Should different crystalline forms of this compound be discovered, they would be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to identify and compare their distinct structures and properties.

Computational and Theoretical Investigations of N 2 Nitrosophenyl Naphthalen 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. researchgate.netsemanticscholar.org It is particularly effective for calculating the properties of medium-to-large-sized organic molecules, providing a balance between accuracy and computational cost. DFT calculations are instrumental in predicting molecular geometries, electronic distributions, and reactivity indices. nih.govjseepublisher.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like N-(2-Nitrosophenyl)naphthalen-2-amine, which features multiple rotatable bonds, conformational analysis is crucial to identify the various low-energy conformers and the global minimum energy structure.

The structure of this compound is characterized by a phenyl ring and a naphthalene (B1677914) ring system linked by an amine bridge. The presence of the bulky nitroso group on the phenyl ring introduces significant steric interactions. These interactions dictate the preferred rotational angles (dihedrals) between the planes of the aromatic rings and the C-N-C plane of the amine linker. It is expected that the molecule adopts a non-planar conformation to minimize steric hindrance. Furthermore, the potential for intramolecular hydrogen bonding between the amine hydrogen and the oxygen atom of the adjacent nitroso group could be a key factor in stabilizing a specific conformer. nih.govresearchgate.net Studies on similar bicyclic aromatic amines have shown that the final optimized geometry is a twist from the mean plane of the rings. nih.gov

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| C-N (amine-phenyl) Bond Length | ~1.40 Å | The length of the bond connecting the amine nitrogen to the nitrosophenyl ring. |

| C-N (amine-naphthyl) Bond Length | ~1.41 Å | The length of the bond connecting the amine nitrogen to the naphthalene ring. |

| C-N-C Bond Angle | ~125-128° | The angle around the central amine nitrogen, likely widened from the ideal 120° due to steric repulsion between the bulky aromatic groups. |

| Phenyl-Naphthyl Dihedral Angle | Variable | The twist angle between the two aromatic ring systems, which is highly dependent on the specific low-energy conformer. |

Note: The values in this table are illustrative and represent typical ranges for such structural features based on DFT calculations of related aromatic amines.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. jseepublisher.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmdpi.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich naphthalen-2-amine moiety, which is a strong electron-donating group. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing nitrosophenyl group. scispace.com This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer upon electronic excitation. The energy of these orbitals can be tuned by modifying substituents on the aromatic rings. scispace.comnih.gov DFT calculations allow for the precise determination of these orbital energies and their distributions.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Significance |

| EHOMO | -5.65 | Related to the ionization potential; indicates electron-donating ability. |

| ELUMO | -2.40 | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 3.25 | A smaller gap suggests higher polarizability and greater chemical reactivity. researchgate.net |

Note: These values are hypothetical, based on typical DFT results for aromatic amines and nitro compounds, to illustrate the concepts.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In an MEP map of this compound, distinct regions of electrostatic potential would be visible:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the nitroso group and, to a lesser extent, the nitrogen atom of the amine bridge.

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. They are typically found around the hydrogen atoms, particularly the amine proton (N-H).

Neutral Regions (Green): These areas correspond to the carbon skeletons of the aromatic rings.

The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govresearchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)), which indicates the intensity of the interaction. wisc.edu

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions contributing to its stability. Key interactions would include:

Delocalization of the lone pair electrons of the amine nitrogen (nN) into the antibonding π* orbitals of the adjacent aromatic rings.

Delocalization of the lone pair electrons from the oxygen atoms of the nitroso group (nO) into the antibonding π* orbitals of the phenyl ring.

These charge-transfer interactions lead to electron delocalization across the molecule, stabilizing the system and influencing its electronic properties. The magnitude of the stabilization energies calculated through NBO analysis provides a quantitative measure of these delocalization effects. nih.gov

Table 3: Illustrative NBO Analysis Results for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Description |

| LP (Namine) | π* (Cnaphthyl-Cnaphthyl) | > 20 | Strong delocalization from the amine nitrogen into the naphthalene ring system. |

| LP (Namine) | π* (Cphenyl-Cphenyl) | > 15 | Significant delocalization from the amine nitrogen into the phenyl ring. |

| LP (Onitroso) | π* (Cphenyl-Cphenyl) | > 5 | Delocalization from the nitroso oxygen into the phenyl ring, indicating electronic withdrawal. |

Note: The stabilization energies (E(2)) are illustrative, based on principles of NBO analysis for similar conjugated systems, to demonstrate the expected electronic interactions. researchgate.netwisc.edu

Local reactivity descriptors, derived from DFT, pinpoint the reactivity of specific atomic sites within a molecule. The Fukui function is a prominent example, indicating the change in electron density at a given point when an electron is added to or removed from the system. mdpi.com It helps to identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net

The condensed Fukui functions (fk+ and fk-) on each atom 'k' are calculated to predict site-specific reactivity:

fk+: Measures reactivity towards a nucleophilic attack. A higher value indicates a more electrophilic site.

fk-: Measures reactivity towards an electrophilic attack. A higher value indicates a more nucleophilic site.

For this compound, Fukui function analysis would likely predict that the nitrogen and oxygen atoms of the nitroso group are prominent centers for electrophilic attack (nucleophilic sites). researchgate.net Conversely, certain carbon atoms within the aromatic rings might be identified as sites susceptible to nucleophilic attack. The study of related nitro-aromatic systems has sometimes revealed negative Fukui function values, a complex phenomenon related to the strong electron-withdrawing nature of the nitro group. mdpi.com

Spectroscopic Property Simulations

Computational simulations are instrumental in predicting and interpreting the spectroscopic properties of this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, which can then be compared with experimental results to confirm structural assignments and understand the underlying electronic and vibrational transitions.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Density Functional Theory (DFT) calculations are a common method for computing these vibrational frequencies. researchgate.netresearchgate.net For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the wavenumbers and intensities of its vibrational modes. researchgate.netscirp.org

The primary amines (R-NH2) typically exhibit characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹. colostate.edu Secondary amines, such as the one in the title compound, show N-H stretching between 3700 and 3800 cm⁻¹ and bending modes around 700 cm⁻¹ and 1650 cm⁻¹. dtic.mil The nitro group (NO2) has characteristic symmetric and asymmetric stretching vibrations. In aromatic nitro compounds, the C-N stretching vibration is typically observed near 1010 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally found in the 3000-3120 cm⁻¹ region. researchgate.net

A comparison between the calculated and experimental spectra is crucial for validating the computational model. Calculated harmonic frequencies are often systematically higher than experimental ones, necessitating the use of scaling factors for better agreement. researchgate.netscirp.org

Table 1: Predicted Vibrational Frequencies for this compound and their Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3400 | N-H Stretch |

| ~3080 | Aromatic C-H Stretch |

| ~1620 | N-H Bending |

| ~1580 | Aromatic C=C Stretch |

| ~1520 | Asymmetric NO₂ Stretch |

| ~1340 | Symmetric NO₂ Stretch |

| ~1300 | C-N Stretch |

| ~860 | NO₂ Scissoring |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. DFT calculations have become a standard approach for predicting NMR chemical shifts. nih.gov Recent advancements also utilize Graph Neural Networks (GNNs) for rapid and accurate predictions. arxiv.org

For this compound, the chemical shifts of the aromatic protons and carbons in the naphthalene and nitrosophenyl rings would be of particular interest. The chemical shift of the amine proton is also a key feature. The accuracy of these predictions can be high, with mean absolute errors (MAEs) for ¹³C and ¹H shifts being as low as a few ppm and tenths of a ppm, respectively. arxiv.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~8.5 - 9.5 | N/A |

| Naphthyl-H | ~7.2 - 8.0 | ~110 - 135 |

| Phenyl-H | ~7.0 - 7.8 | ~115 - 150 |

| Naphthyl-C (C-N) | N/A | ~145 |

| Phenyl-C (C-N) | N/A | ~148 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. qu.edu.qamdpi.com This technique allows for the assignment of absorption bands to specific electronic transitions, such as π→π* and n→π* transitions. rsc.org

For this compound, the UV-Vis spectrum is expected to be complex due to the presence of two aromatic systems and the nitroso and amine functional groups. TD-DFT calculations, often performed with functionals like CAM-B3LYP and a basis set like 6-31+G(d), can predict the maximum absorption wavelengths (λmax). qu.edu.qa The simulations can also account for solvent effects, which can be significant for polar molecules. qu.edu.qanih.gov The analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the nature of the electronic transitions. qu.edu.qamdpi.com

Table 3: Simulated UV-Vis Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| ~450 | > 0.1 | HOMO → LUMO (π→π*) |

| ~350 | > 0.1 | HOMO-1 → LUMO (π→π*) |

Note: This data is representative of what would be expected from a TD-DFT calculation on a molecule with this structure, based on studies of similar compounds. qu.edu.qaresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and intermolecular interactions of this compound in different environments. nih.gov

MD simulations are particularly useful for studying how this compound interacts with solvent molecules. The simulations can provide information on the formation of hydrogen bonds between the amine or nitroso groups and protic solvents, or dipole-dipole interactions with polar aprotic solvents. The solvation shell around the molecule can be visualized and analyzed to understand how the solvent organizes itself around the solute. nih.gov These interactions can, in turn, affect the conformational preferences and the electronic properties of the molecule, leading to phenomena like solvatochromism, where the color of a substance changes with the polarity of the solvent. qu.edu.qa

Theoretical Studies on Tautomerism and Isomerization

The unique structural features of this compound suggest the possibility of interesting tautomeric and rotational isomerism, which can significantly influence its chemical reactivity and physical properties.

Nitroso-Oxime Tautomerism

The stability of the nitroso versus the oxime tautomer is influenced by factors such as the electronic nature of the substituents and the planarity of the molecule. For many aromatic nitroso compounds, the nitroso form is the more stable tautomer. However, the presence of the electron-donating naphthalen-2-amine moiety could potentially stabilize the oxime tautomer through extended conjugation.

Computational methods such as Density Functional Theory (DFT) can be employed to calculate the relative energies of the two tautomers and the energy barrier for the interconversion. It is anticipated that the tautomerism would proceed through a transition state involving an intramolecular proton transfer. The relative energies would determine the equilibrium population of each tautomer under different conditions.

Rotational Isomerism around C-N and N-N Bonds

The presence of single bonds connecting the phenyl and naphthyl rings to the amine nitrogen (C-N bonds) and the phenyl ring to the nitroso group (C-N bond) and the nitrogen-nitrogen bond in the potential nitrosamine (B1359907) form allows for rotational isomerism. The barriers to rotation around these bonds determine the conformational flexibility of the molecule.

C-N Bond Rotation: Theoretical studies on related molecules, such as nitroanilines, have shown that the rotational barriers for the C-N bond can be significant. For instance, in 3-nitroaniline (B104315) and 4-nitroaniline, the calculated average V2 barriers for the rotation of the nitro group are approximately 6.38 kcal/mol and 9.13 kcal/mol, respectively. nih.gov These values are influenced by the interplay of steric and electronic effects. For this compound, the steric hindrance between the ortho-nitroso group and the bulky naphthyl group would likely lead to a substantial rotational barrier around the C(phenyl)-N(amine) bond, favoring a twisted conformation.

N-N Bond Rotation: In the context of related N-nitrosamines, the rotation around the N-N bond is known to be hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the N=O group. Experimental and computational studies on various N-nitrosamines have reported energy barriers for N-N bond rotation in the range of 23–29 kcal/mol. researchgate.net This suggests that if this compound were to exist in a form with an N-N bond, distinct E and Z isomers with a high barrier to interconversion would be expected.

The following table provides a hypothetical comparison of rotational barriers based on data from analogous compounds.

| Bond | Analogous Compound(s) | Reported Rotational Barrier (kcal/mol) | Expected Trend for this compound |

| C(phenyl)-NO | Nitroanilines nih.gov | 6-9 | Moderate to high, influenced by steric hindrance. |

| C(phenyl)-N(amine) | N-aryl compounds | 5-15 | High due to steric clash between the nitroso group and the naphthyl ring. |

| N-N | N-Nitrosamines researchgate.net | 23-29 | High, leading to stable E/Z isomers if this bond is present. |

This table presents expected trends and data from analogous compounds, as direct computational data for this compound is not available.

Non-Linear Optical (NLO) Properties

Molecules with significant donor-pi-acceptor (D-π-A) character often exhibit interesting non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. This compound, with the electron-donating naphthalen-2-amine moiety and the electron-withdrawing nitroso group, fits this structural motif.

Static and Dynamic Hyperpolarizabilities

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. These properties can be calculated using quantum chemical methods like DFT.

Theoretical studies on donor-acceptor derivatives of naphthalene have demonstrated that the magnitude of the first hyperpolarizability is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. ipme.ru For instance, replacing a phenyl group with an aminophenyl or a N,N-dimethylaminophenyl group as the donor significantly enhances the NLO response. ipme.ru Similarly, computational investigations of molecules containing a naphthalene unit linked to a nitrophenyl group have shown large first static hyperpolarizabilities. researchgate.net

For this compound, a significant first hyperpolarizability is anticipated due to the intramolecular charge transfer from the electron-rich naphthalene ring to the electron-deficient nitroso group. The dynamic hyperpolarizabilities, which describe the NLO response at specific frequencies of light, are also expected to be significant and can be calculated using time-dependent DFT (TD-DFT).

The table below shows representative first hyperpolarizability (β) values for related donor-acceptor naphthalene derivatives, providing a comparative context.

| Compound | Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β) (a.u.) |

| N-(p-aminophenyl)naphthalen-2-amine (hypothetical) | p-aminophenyl | Naphthalen-2-amine | |

| N-(p-nitrophenyl)naphthalen-2-amine (hypothetical) | Naphthalen-2-amine | p-nitrophenyl | |

| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline researchgate.net | Naphthalene-1-yloxy | 4-nitroaniline | Varies with DFT method |

This table is illustrative and includes hypothetical compounds and data from a related study to provide context, as direct computational data for this compound is not available.

Structure-NLO Property Relationships

The relationship between the molecular structure and the NLO properties is a key area of theoretical investigation. For donor-acceptor systems, several factors influence the magnitude of the hyperpolarizabilities:

Strength of Donor and Acceptor Groups: Stronger electron-donating and electron-withdrawing groups generally lead to a larger NLO response due to enhanced intramolecular charge transfer. The naphthalen-2-amine group is a moderate to strong donor, while the nitroso group is a moderate acceptor.

Planarity and Conjugation Length: A more planar structure and a longer π-conjugation pathway facilitate electron delocalization, which typically enhances NLO properties. In this compound, the likely twisted conformation due to steric hindrance might slightly reduce the effective conjugation and, consequently, the NLO response compared to a fully planar analogue.

Substitution Pattern: The relative positions of the donor and acceptor groups are crucial. The ortho-substitution in the phenyl ring of the title compound will lead to a specific charge distribution and dipole moment that will directly impact the β tensor components.

Computational studies on various donor-acceptor molecules have shown that tuning these structural parameters can optimize the NLO properties for specific applications. doi.org Theoretical modeling of this compound and its isomers would be essential to fully understand its potential as an NLO material.

Chemical Reactivity and Transformation Mechanisms of N 2 Nitrosophenyl Naphthalen 2 Amine

Reactions of the Nitroso Group

The nitroso group (–N=O) is a versatile functional group known for its participation in a wide array of chemical reactions. Its reactivity is characterized by the electrophilicity of the nitrogen atom and the ability of the group to undergo redox transformations.

The nitrogen atom in the nitroso group exists in an intermediate oxidation state, allowing it to be either oxidized to a nitro group (–NO₂) or reduced to an amino group (–NH₂). libretexts.org

Oxidation: The nitroso group can be readily oxidized to the corresponding nitro functionality. This transformation typically requires mild oxidizing agents. The product of this reaction would be N-(2-Nitrophenyl)naphthalen-2-amine. Common reagents used for the oxidation of nitrosoarenes include hydrogen peroxide, peroxy acids, and nitric acid. The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich naphthalene (B1677914) ring or the secondary amine.

Reduction: The reduction of the nitroso group to a primary amine is a common and synthetically useful transformation. A variety of reducing agents can accomplish this, ranging from catalytic hydrogenation to metal-based reductions in acidic media. commonorganicchemistry.com For instance, catalytic hydrogenation using palladium on carbon (H₂/Pd/C) is a highly effective method. commonorganicchemistry.com Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid also provide mild and selective reduction of the nitroso group. commonorganicchemistry.com The product of this reduction is N-(2-Aminophenyl)naphthalen-2-amine.

Table 1: Redox Reactions of the Nitroso Group

| Transformation | Reagent Examples | Product |

|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂), Peroxy acids (e.g., m-CPBA) | N-(2-Nitrophenyl)naphthalen-2-amine |

| Reduction | Catalytic Hydrogenation (H₂/Pd/C), SnCl₂/HCl, Fe/AcOH | N-(2-Aminophenyl)naphthalen-2-amine |

Aromatic C-nitroso compounds, such as the nitrosophenyl moiety in the title compound, characteristically exist in a monomer-dimer equilibrium. wikipedia.org In solution, the monomeric form, which is typically green or blue, is favored, while in the solid state, the compound often exists as a pale-yellow azobenzene (B91143) N,N'-dioxide dimer. wikipedia.org This dimerization is a reversible process, with higher temperatures or dilute solutions shifting the equilibrium towards the monomer.

While specific studies on the polymerization of N-(2-Nitrosophenyl)naphthalen-2-amine are not prevalent, the reactive nature of the nitroso group suggests a potential for polymerization under certain conditions, such as in the presence of strong acids or radical initiators. Pyrrole, for example, is known to polymerize in strongly acidic solutions. youtube.com

The nitroso group can react with both nucleophilic and electrophilic species.

Reactions with Nucleophiles: The nitrogen atom of the nitroso group is electrophilic and susceptible to attack by nucleophiles. youtube.com Amines, for example, can react with nitroso compounds. youtube.com The reaction of this compound with a primary amine in an acidic environment could potentially lead to the formation of a nitrosamine (B1359907), a reaction of significant interest due to the nature of nitrosamine products. youtube.com

Reactions with Electrophiles: The reaction with electrophiles is less direct. However, in acidic media, protonation of the oxygen atom can enhance the electrophilicity of the nitrogen. Strong electrophiles can facilitate N-nitrosamine formation in related systems. nih.gov The Fischer-Hepp rearrangement is a notable reaction of N-nitroso-substituted secondary aromatic amines, where the nitroso group migrates to the para position of the aromatic ring under acidic conditions. nih.gov

The nitroso group is an effective ligand in coordination chemistry. It can coordinate to metal centers through either the nitrogen or the oxygen atom, functioning as a monodentate or a bridging ligand. The formation of nitro complexes with transition metals can lead to nitrosatively active metal nitrosyl intermediates. nih.gov This property allows this compound to form stable complexes with a variety of transition metals, a characteristic that is of interest in the development of new catalysts and materials.

Reactions of the Naphthalene Amine Moiety

The naphthalene amine part of the molecule is dominated by the chemistry of the aromatic naphthalene ring system and the influence of the secondary amine substituent.

The secondary amine group (–NH–) attached to the naphthalene ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to its point of attachment. libretexts.org In the case of naphthalen-2-amine, the positions ortho to the amine are C1 and C3, and the "para-like" positions are across the ring system. Naphthalene itself preferentially undergoes electrophilic substitution at the C1 (alpha) position over the C2 (beta) position due to the greater stability of the carbocation intermediate formed during the reaction. libretexts.org

For this compound, the substitution pattern is a result of the combined directing effects of the activating secondary amine at C2 and the inherent reactivity of the naphthalene nucleus.

Predicted Reactivity: The strong activating effect of the amine group at C2 will direct electrophiles primarily to the C1 and C3 positions. The C1 position is generally favored over the C3 position in electrophilic substitution on 2-substituted naphthalenes. Therefore, electrophilic attack is most likely to occur at the C1 position. libretexts.org The presence of the bulky N-(2-nitrosophenyl) group may introduce some steric hindrance, but the electronic activation at C1 is typically the dominant factor.

Table 2: Predicted Electrophilic Aromatic Substitution on the Naphthalene Ring

| Reaction | Electrophile | Major Product (Predicted) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | N-(2-Nitrosophenyl)-1-nitronaphthalen-2-amine |

| Halogenation | Br₂/FeBr₃ | 1-Bromo-N-(2-nitrosophenyl)naphthalen-2-amine |

| Sulfonation | SO₃/H₂SO₄ | 2-(N-(2-Nitrosophenyl)amino)naphthalene-1-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-Acyl-N-(2-nitrosophenyl)naphthalen-2-amine |

It is important to note that Friedel-Crafts reactions on anilines and related aromatic amines can be complicated because the Lewis acid catalyst can coordinate with the lone pair of the amine nitrogen, deactivating the ring towards electrophilic attack. stackexchange.com

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike nucleophilic aliphatic substitution, SNAr reactions are uncommon for simple aryl halides but can occur if the aromatic ring is activated by potent electron-withdrawing groups. wikipedia.orgchadsprep.com These activating groups, particularly when positioned ortho or para to the leaving group, stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.org

In the case of this compound, the molecule possesses two aromatic rings. The naphthalene ring is generally electron-rich and thus not susceptible to nucleophilic attack. However, the phenyl ring is substituted with a nitroso group (-NO). The nitroso group is strongly electron-withdrawing, and its presence can activate the phenyl ring towards nucleophilic attack. If a suitable leaving group were present on the phenyl ring, ortho or para to the nitroso group, the molecule could undergo SNAr. For instance, in a hypothetical derivative like 2-chloro-N-(2-nitrosophenyl)naphthalen-2-amine, a nucleophile could displace the chloride.

The general mechanism for an SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted. youtube.com

Elimination of the leaving group: The aromaticity is restored as the leaving group departs, resulting in the substituted product. youtube.com

The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being the best leaving group in this context, contrary to SN1 and SN2 reactions. masterorganicchemistry.com The reaction is also accelerated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

| Factor | Influence on SNAr Reactivity | Rationale |

| Electron-Withdrawing Groups (EWGs) | Accelerates the reaction. chadsprep.commasterorganicchemistry.com | Stabilize the negatively charged Meisenheimer intermediate. wikipedia.org |

| Position of EWGs | Ortho and para positions provide the greatest activation. wikipedia.orgmasterorganicchemistry.com | Allows for direct resonance delocalization of the negative charge onto the EWG. |

| Leaving Group | The rate is often F > Cl > Br > I. masterorganicchemistry.com | The rate-determining step is typically the formation of the Meisenheimer complex, not the C-X bond cleavage. masterorganicchemistry.com |

| Nucleophile | Strong nucleophiles are generally required. chadsprep.com | Must be strong enough to attack the electron-deficient aromatic ring. |

Condensation Reactions (e.g., Schiff Base Formation with Carbonyls)

While this compound itself does not have a primary amino group to directly form a Schiff base, its structural motifs are relevant to condensation chemistry. Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. youtube.comlibretexts.org This reaction is reversible and usually catalyzed by an acid. libretexts.org

The general mechanism for Schiff base formation proceeds in two main stages:

Formation of a carbinolamine: The nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by proton transfer to form a neutral carbinolamine intermediate. eijppr.com

Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, turning it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen results in the formation of the imine. libretexts.orgeijppr.com

Although this compound is a secondary amine, related primary amines, such as those derived from its constituent parts (e.g., 2-naphthylamine), readily undergo condensation with carbonyl compounds. For example, the condensation of various aldehydes with primary amines is a common method for synthesizing Schiff bases. nih.govnih.gov Theoretical studies have shown that the reaction mechanism can involve a six-membered ring transition state, with dehydration being the rate-determining step. eijppr.com

| Amine Component | Carbonyl Component | Resulting Schiff Base Type |

| Aniline (B41778) | Benzaldehyde | N-Benzylideneaniline |

| p-Phenylenediamine | 4-Nitrobenzaldehyde | Di-imine nih.gov |

| Amino Acids | 2-Nitrobenzaldehyde | Amino acid-derived Schiff base |

| Aniline | Alkyl 2-(2-formylphenoxy)alkanoates | Ester-functionalized Schiff base nih.gov |

Cyclization and Ring-Closure Reactions

The structure of this compound, with a nitroso group positioned ortho to a secondary amine linkage, is predisposed to undergo intramolecular cyclization reactions, leading to the formation of new heterocyclic rings.

Intramolecular Cyclization Pathways

Intramolecular cyclization can occur when reactive functional groups within the same molecule are in close proximity, allowing for the formation of a new ring. In this compound, the nitrogen of the secondary amine can act as a nucleophile, attacking the electrophilic nitrogen or oxygen of the ortho-nitroso group. This type of reaction is a key pathway for the synthesis of various fused heterocyclic systems.

A plausible pathway involves the reduction of the nitroso group to a hydroxylamino group, which can then undergo cyclization. The metabolism of related compounds like 2-naphthylamine (B18577) involves N-oxidation to form a hydroxylamino derivative, which is a critical step in its chemical transformations. bio-rad.com This hydroxylamino intermediate can then undergo further reactions, including cyclization.

Another potential pathway involves the nucleophilic attack of the amine nitrogen onto the nitroso nitrogen, which could lead to the formation of a five- or six-membered ring after subsequent rearrangement and dehydration steps. Such intramolecular cyclizations are common in organic synthesis for building complex molecular architectures from simpler precursors. researchgate.net

Formation of Fused Heterocyclic Systems

The intramolecular cyclization of this compound and its derivatives is a direct route to the synthesis of fused heterocyclic systems. The specific product formed would depend on the reaction conditions and the exact cyclization pathway followed. A likely product from the cyclization of this compound is a derivative of a phenazine (B1670421) or a related benzo-fused heterocyclic system.

The synthesis of fused heterocycles is a significant area of organic chemistry, as these structures are common in pharmaceuticals, dyes, and materials science. researchgate.net Various strategies exist for constructing fused rings, often involving condensation and cyclization reactions. For instance, the reaction of 3-aminopyrazole (B16455) moieties with acetylacetone (B45752) can be used to fuse a pyrimidine (B1678525) ring onto the existing pyrazole (B372694) structure. researchgate.net Similarly, nitrostilbenes can be reacted with aromatic enols to generate novel naphthodihydrofurans, which can be further cyclized to form polycondensed aromatic O-heterocycles. nih.gov The synthesis of fused N-heterocycles can also be achieved through palladium-catalyzed intramolecular aryl amination reactions.

The cyclization of this compound would lead to a tetracyclic system, fusing the phenyl and naphthyl rings via a new heterocyclic ring.

| Starting Material Type | Reagents/Conditions | Fused Heterocycle Formed |

| 1,1-Disubstituted alkenyl amines | AgOTf | 2-Alkyl-substituted 1,3-X,N-heterocycles organic-chemistry.org |

| Propargyl-substituted heterocycles | Au-catalyst | Fused pyrroloheterocycles |

| 2-Halogen-substituted benzothiazoles | AgNO2 | Benzo wikipedia.orgnih.govbio-rad.comthiadiazoles organic-chemistry.org |

| Azolylguanidine | Trichloroacetonitrile | 1,2,4-Triazolo[1,5-a] wikipedia.orgbio-rad.comtriazines nih.gov |

| 3-Aminopyrazole derivatives | Acetylacetone | Pyrimido[1′,2′:1,5]pyrazolo derivatives researchgate.net |

Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic routes.

Reaction Pathway Mapping

Mapping the reaction pathway involves identifying all intermediates, transition states, and the energetic profile of a reaction. For a molecule like this compound, this would involve studying its cyclization and potential fragmentation pathways.

Mechanistic studies on related N-nitrosamines have shown that their reactivity is complex. For example, the photolysis of N-nitrosamines in solution can proceed through several pathways, and the quantum yield of decomposition can be highly dependent on factors like pH and the presence of oxygen. nih.gov Similarly, the formation of nitrosamines from secondary amines and nitrosating agents can occur through different mechanisms depending on the reaction environment. researchgate.net

For the intramolecular cyclization of this compound, a reaction pathway map would likely start with the initial conformation of the molecule, followed by the nucleophilic attack of the amine on the nitroso group. This would lead to a zwitterionic or neutral intermediate, which would then undergo one or more steps, such as proton transfers and elimination of water, to yield the final fused heterocyclic product. Computational chemistry could be a valuable tool to elucidate the different possible mechanisms and determine the most favorable pathway. researchgate.net The metabolism of related aromatic amines like 2-naphthylamine has been mapped, showing pathways involving N-oxidation, conjugation, and isomerization. bio-rad.com

Transition State Analysis of this compound

The chemical reactivity of this compound is centrally characterized by its propensity to undergo intramolecular cyclization, leading to the formation of polycyclic aromatic structures. A key transformation is the cyclization to form derivatives of dibenzo[a,i]phenanthridine. Understanding the mechanism of this transformation requires a detailed analysis of the transition state involved in the rate-determining step. While specific experimental or computational data for the transition state of this compound cyclization is not extensively documented in the public domain, a plausible transition state can be modeled based on analogous and well-studied intramolecular cyclization reactions of diarylamines and related compounds, such as the Pschorr cyclization. organic-chemistry.orgwikipedia.orgwikipedia.orgthieme.de

A probable pathway for the cyclization involves the in-situ generation of a radical species from the nitroso-substituted phenyl ring, which then undergoes an intramolecular aromatic substitution onto the naphthalene ring. The transition state for this ring-closing step is the energetic pinnacle of the reaction coordinate and dictates the feasibility and kinetics of the transformation.

The hypothetical transition state for the radical-mediated intramolecular cyclization of an activated intermediate derived from this compound would feature a conformation where the radical-bearing carbon of the phenyl ring approaches the C1 position of the naphthalene ring. This approach necessitates a specific geometry that balances the energetic costs of bond formation and steric hindrance between the two aromatic systems. In this transient structure, the C-C bond being formed is partially established, while the aromaticity of the naphthalene ring is partially disrupted.

Computational studies on analogous radical cyclizations suggest that the transition state is characterized by a chair-like conformation in many instances, which minimizes steric interactions. wikipedia.org The activation energies for such intramolecular radical cyclizations can vary but are generally accessible under thermal or photochemical conditions. For instance, computational studies on the radical cyclization of diallylamine (B93489) systems have shown activation energies in the range of 5-9 kcal/mol. nih.gov

Below is a data table summarizing the hypothetical parameters of the transition state for the intramolecular cyclization of an activated this compound intermediate. These values are illustrative and based on data from analogous chemical systems.

| Parameter | Hypothetical Value | Description |

| Activation Energy (ΔG‡) | 20 - 30 kcal/mol | The free energy barrier for the cyclization step. This is a typical range for intramolecular aromatic radical substitutions. |

| Forming C-C Bond Distance | ~2.0 - 2.5 Å | The distance between the radical carbon on the phenyl ring and the target carbon on the naphthalene ring in the transition state. |

| Key Dihedral Angle | Variable | The angle between the planes of the phenyl and naphthalenyl rings, optimized to allow for orbital overlap while minimizing steric clash. |